
4,7-Methano-1H-inden-5-ol,3a,4,5,6,7,7a-hexahydro-2(or 3),4-dimethyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Methano-1H-inden-5-ol,3a,4,5,6,7,7a-hexahydro-2(or 3),4-dimethyl is a complex organic compound with the molecular formula C12H18O It is characterized by a tricyclic structure that includes a methano bridge and multiple hydrogenated rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methano-1H-inden-5-ol,3a,4,5,6,7,7a-hexahydro-2(or 3),4-dimethyl involves multiple steps, typically starting with the preparation of the core tricyclic structure. Common synthetic routes include:
Cyclization Reactions: Utilizing cyclization reactions to form the tricyclic core.
Hydrogenation: Hydrogenation of the double bonds to achieve the hexahydro configuration.
Functional Group Modification: Introduction of hydroxyl and methyl groups through various organic reactions.
Industrial Production Methods
Industrial production methods often involve optimized reaction conditions to maximize yield and purity. These methods may include:
Catalytic Hydrogenation: Using catalysts such as palladium or platinum to facilitate hydrogenation.
Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to ensure the desired product formation.
Chemical Reactions Analysis
Types of Reactions
4,7-Methano-1H-inden-5-ol,3a,4,5,6,7,7a-hexahydro-2(or 3),4-dimethyl undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can further hydrogenate the compound.
Substitution: The methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Catalysts: Palladium or platinum catalysts for hydrogenation.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, such as ketones, aldehydes, and further hydrogenated compounds .
Scientific Research Applications
4,7-Methano-1H-inden-5-ol,3a,4,5,6,7,7a-hexahydro-2(or 3),4-dimethyl has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,7-Methano-1H-inden-5-ol,3a,4,5,6,7,7a-hexahydro-2(or 3),4-dimethyl involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, influencing various biochemical pathways. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
4,7-Methano-1H-inden-6-ol,3a,4,5,6,7,7a-hexahydro-, acetate: A similar compound with an acetate group instead of a hydroxyl group.
3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene: Another tricyclic compound with a similar core structure.
Properties
Molecular Formula |
C12H18O |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
(1S,7R)-5,9-dimethyltricyclo[5.2.1.02,6]dec-4-en-8-ol |
InChI |
InChI=1S/C12H18O/c1-6-3-4-8-9-5-10(11(6)8)12(13)7(9)2/h3,7-13H,4-5H2,1-2H3/t7?,8?,9-,10-,11?,12?/m1/s1 |
InChI Key |
JPUCFBUQBMPIGY-FEQGKNJQSA-N |
Isomeric SMILES |
CC1[C@H]2C[C@@H](C1O)C3C2CC=C3C |
Canonical SMILES |
CC1C2CC(C1O)C3C2CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium;6-[(5-chloro-2-hydroxyphenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonate](/img/structure/B13803394.png)
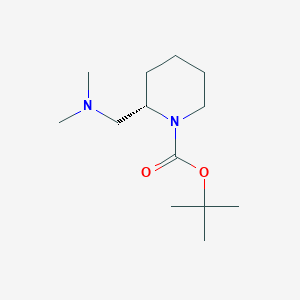
![(1R,4S)-2-bromobicyclo[2.2.1]hept-2-ene](/img/structure/B13803402.png)
![(2E,8R,9S,10R,13S,14S,17S)-17-ethynyl-17-hydroxy-2-(hydroxymethylidene)-10,13-dimethyl-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13803411.png)
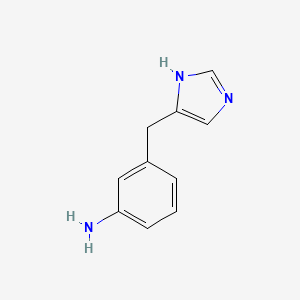
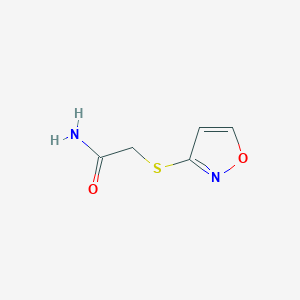
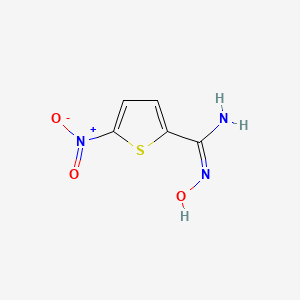
![2,3-Diaza-7-silaspiro[4.5]decane (9CI)](/img/structure/B13803437.png)
![[(E)-2,3,4,5,6-pentahydroxyhexylideneamino]urea](/img/structure/B13803439.png)
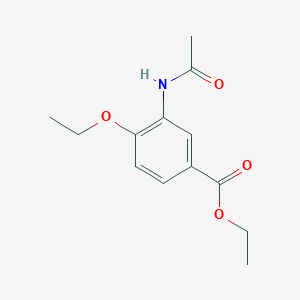
![(S)-[1-([1,4]Diazepane-1-carbonyl)-2-methyl-propyl]-carbamic acid tert-butyl ester](/img/structure/B13803461.png)

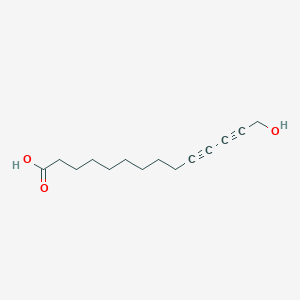
![1-Azabicyclo[2.2.2]octan-2-imine](/img/structure/B13803486.png)
